2,5,6-Trimethyldecane

Übersicht

Beschreibung

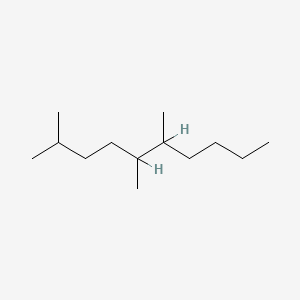

2,5,6-Trimethyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, characterized by the presence of three methyl groups attached to the decane chain at the 2nd, 5th, and 6th positions. This compound is a colorless liquid with a density of approximately 0.754 grams per cubic centimeter and a boiling point of around 215.7 degrees Celsius .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5,6-Trimethyldecane can be synthesized through various organic reactions. One common method involves the alkylation of decane with methylating agents under controlled conditions. For instance, the reaction of decane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of specific olefins or the alkylation of alkanes using zeolite catalysts. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,5,6-Trimethyldecane primarily undergoes reactions typical of alkanes, including:

Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.

Cracking: Under high temperatures, this compound can undergo thermal cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. These reactions typically require acidic or basic conditions and elevated temperatures.

Substitution: Halogenation reactions often use chlorine or bromine in the presence of ultraviolet light or a radical initiator.

Cracking: Thermal cracking requires high temperatures, often exceeding 500 degrees Celsius, and may be facilitated by catalysts such as alumina or silica

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can range from 2,5,6-trimethyldecan-1-ol to 2,5,6-trimethylhexanoic acid.

Substitution: Halogenated products such as 2,5,6-trimethyl-1-chlorodecane or 2,5,6-trimethyl-1-bromodecane.

Cracking: Smaller hydrocarbons, including methane, ethane, and propene

Wissenschaftliche Forschungsanwendungen

Chemistry

2,5,6-Trimethyldecane is widely used as a reference compound in analytical chemistry:

- Gas Chromatography and Mass Spectrometry: It serves as a standard in the analysis of complex mixtures due to its well-defined structure.

Biology

Research involving volatile organic compounds (VOCs) often includes this compound:

- Fungal Studies: It has been identified as a significant VOC emitted by fungi, contributing to studies on fungal ecology and interactions.

Medicine

In pharmacological research:

- Model Compound: It is utilized to study the metabolism and pharmacokinetics of alkanes, providing insights into how similar compounds behave in biological systems.

Industry

This compound finds applications as:

- Solvent: Its non-polar nature makes it effective for dissolving hydrophobic substances.

- Fuel Additive: Enhances the performance and stability of gasoline formulations.

Antioxidant Properties

Research has demonstrated that extracts containing this compound exhibit significant antioxidant activity. The following table summarizes the IC50 values from various extracts:

| Extract Type | IC50 Value (μg/mL) |

|---|---|

| Methanol Extract | 37.61 ± 1.37 |

| Chloroform Extract | 40.82 ± 3.60 |

| Hexane Extract | 45.20 ± 2.54 |

These results indicate its potential in developing natural antioxidants.

Antifungal Activity

The antifungal efficacy of extracts containing this compound was evaluated against several pathogens:

| Fungal Pathogen | Inhibition Observed |

|---|---|

| Fusarium oxysporum | High |

| Sclerotinia sclerotiorum | High |

| Cladosporium xanthochromaticum | Moderate |

This suggests that this compound contributes to the bioactivity of these extracts.

Role in Diagnosing Asthma

Recent studies have identified this compound as a significant VOC in exhaled breath samples from asthmatic patients:

| VOC Group | Classification Accuracy |

|---|---|

| Group with 9 VOCs | 94.4% |

| Group with 2 VOCs (including TMD) | 90.5% |

These findings indicate its potential as a biomarker for asthma diagnosis.

Study on Ophiocordyceps Products

In a study analyzing volatile components in Ophiocordyceps sinensis, this compound was identified as a dominant volatile compound. This research employed gas chromatography-mass spectrometry (GC-MS) techniques to highlight its significance in quality control for herbal products derived from this fungus .

Insights into Cultivation Strategies

Another comprehensive review discussed the bioactive components of Ophiocordyceps sinensis, including the therapeutic potential and market products associated with this compound . The review emphasized the importance of understanding its role in enhancing the bioactivity of cultivated strains.

Wirkmechanismus

The mechanism of action of 2,5,6-trimethyldecane in various applications depends on its chemical properties. As a non-polar solvent, it interacts with other non-polar substances through van der Waals forces, facilitating the dissolution and reaction of hydrophobic compounds. In biological systems, its volatility and hydrophobicity allow it to penetrate cell membranes and interact with lipid components, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Dimethylundecane

- 2,2,4,4-Tetramethyloctane

- 2,6,8-Trimethyldecane

Uniqueness

Compared to its analogs, 2,5,6-trimethyldecane is unique due to the specific positioning of its methyl groups, which can influence its physical properties and reactivity. For instance, the presence of methyl groups at the 2nd, 5th, and 6th positions may result in different steric and electronic effects compared to other isomers, affecting its behavior in chemical reactions and applications .

Biologische Aktivität

2,5,6-Trimethyldecane is a branched-chain alkane that has garnered attention for its potential biological activities. This compound is primarily recognized in studies involving volatile organic compounds (VOCs), particularly in the context of natural products and their applications in health and diagnostics. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 186.38 g/mol. Its structure features three methyl groups attached to a decane backbone, contributing to its unique chemical properties and interactions.

Antioxidant Properties

Research has indicated that various extracts containing this compound exhibit significant antioxidant activity. A study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay demonstrated that extracts with this compound showed promising IC50 values, indicating their potential as natural antioxidants. For instance:

| Extract Type | IC50 Value (μg/mL) |

|---|---|

| Methanol Extract | 37.61 ± 1.37 |

| Chloroform Extract | 40.82 ± 3.60 |

| Hexane Extract | 45.20 ± 2.54 |

These results suggest that the presence of this compound may enhance the antioxidant capacity of these extracts .

Antifungal Activity

The antifungal properties of extracts containing this compound were evaluated against several fungal pathogens including Fusarium oxysporum and Sclerotinia sclerotiorum. The methanolic and chloroform extracts exhibited maximum inhibition against these pathogens. The antifungal activity is summarized as follows:

| Fungal Pathogen | Inhibition Observed |

|---|---|

| Fusarium oxysporum | High |

| Sclerotinia sclerotiorum | High |

| Cladosporium xanthochromaticum | Moderate |

These findings indicate that this compound may contribute to the bioactivity of these extracts .

Role in Diagnosing Asthma

Recent studies have identified this compound as a significant volatile organic compound in exhaled breath samples from asthmatic patients. The compound was part of a panel that showed high classification accuracy in distinguishing asthmatic children from non-asthmatic controls:

| VOC Group | Classification Accuracy |

|---|---|

| Group with 9 VOCs | 94.4% |

| Group with 2 VOCs (including TMD) | 90.5% |

This suggests that this compound could serve as a potential biomarker for asthma diagnosis .

Study on Ophiocordyceps Products

In a study analyzing volatile components in Ophiocordyceps sinensis, this compound was identified as the dominant volatile compound. The study employed GC-MS and highlighted its significance in quality control for herbal products derived from this fungus .

Analysis of Acacia Honey

Another case study focused on the volatile compounds present in acacia honey found that this compound was one of the most abundant components. This finding emphasizes its widespread occurrence in natural products and potential implications for flavor and aroma profiles .

Eigenschaften

IUPAC Name |

2,5,6-trimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-6-7-8-12(4)13(5)10-9-11(2)3/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEWRUSPWIMDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866911 | |

| Record name | decane, 2,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-23-0 | |

| Record name | Decane, 2,5,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | decane, 2,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.